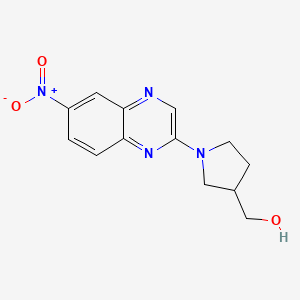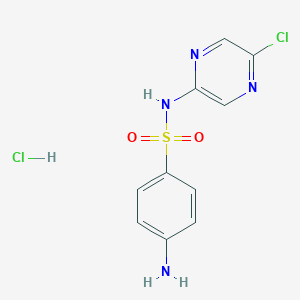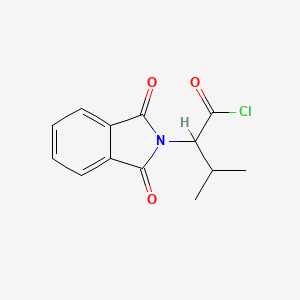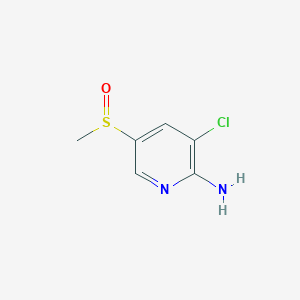![molecular formula C20H23N3O B2409579 2-[[1-(2-Phenylethyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile CAS No. 2415457-25-7](/img/structure/B2409579.png)
2-[[1-(2-Phenylethyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[1-(2-Phenylethyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile is a useful research compound. Its molecular formula is C20H23N3O and its molecular weight is 321.424. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
2-[[1-(2-Phenylethyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile and its derivatives are synthesized and characterized for various purposes. For instance, the three-component synthesis of 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile was conducted, showing the potential for creating complex molecular structures (Wu Feng, 2011). This process involves starting materials such as malononitrile, 4-methoxybenzaldehyde, and piperidine, indicating the compound's utility in organic synthesis.
Antimicrobial Properties
Several studies have explored the antimicrobial properties of these compounds. For example, pyrimidine carbonitrile derivatives, including 4-amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile, showed significant in vitro antimicrobial activity against various bacterial and fungal strains (Radhika Bhat & N. Begum, 2021). Moreover, novel 4-pyrrolidin-3-cyanopyridine derivatives displayed promising results, with minimal inhibitory concentration values ranging from 6.2 to 100 µg/mL against 26 aerobic and anaerobic bacteria (A. Bogdanowicz et al., 2013).
Molecular Docking and Structural Analysis
Molecular docking studies are crucial in understanding the interaction between these compounds and biological targets. For instance, azafluorene derivatives related to the compound were analyzed for their inhibitory activity against SARS CoV-2 RdRp, with molecular docking analysis providing insights into the interaction mechanism (M. Venkateshan et al., 2020). Similarly, structural analysis through methods like X-ray crystallography and spectroscopy is employed to determine the molecular structure of derivatives, paving the way for their potential applications in pharmacology and material science (J. Ganapathy et al., 2015).
Propiedades
IUPAC Name |
2-[[1-(2-phenylethyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O/c21-15-19-6-10-22-20(14-19)24-16-18-8-12-23(13-9-18)11-7-17-4-2-1-3-5-17/h1-6,10,14,18H,7-9,11-13,16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVPFUAJOQIDUHU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=NC=CC(=C2)C#N)CCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-cycloheptyl-6-isopropyl-2-methylimidazo[2,1-b][1,3]thiazole-5-sulfonamide](/img/structure/B2409496.png)




![3-[(Tert-butyldimethylsilyl)oxy]-4-fluorophenol](/img/structure/B2409504.png)

![4-[(4-Ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)benzoic acid](/img/structure/B2409508.png)
![N-[2-[2-[(3,5-Dimethylpyrazol-1-yl)methyl]piperidin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2409510.png)


![[2-Oxo-2-[2-(trifluoromethyl)anilino]ethyl] 4-formylbenzoate](/img/structure/B2409515.png)
![N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2409516.png)
![1-(3,4-Dimethoxyphenyl)-4-[(2,5-dimethylphenyl)methyl]pyrazine-2,3-dione](/img/structure/B2409517.png)
